4-methoxy-3-nitro-N-{[4-(pyridin-4-ylmethyl)phenyl]carbamothioyl}benzamide
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Overview
Description
4-methoxy-3-nitro-N-{[4-(pyridin-4-ylmethyl)phenyl]carbamothioyl}benzamide is a complex organic compound that features a benzamide core substituted with methoxy, nitro, and carbamothioyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-3-nitro-N-{[4-(pyridin-4-ylmethyl)phenyl]carbamothioyl}benzamide typically involves multi-step organic reactions The process begins with the nitration of 4-methoxybenzamide to introduce the nitro groupThe final step involves the formation of the carbamothioyl linkage using thiourea under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
4-methoxy-3-nitro-N-{[4-(pyridin-4-ylmethyl)phenyl]carbamothioyl}benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzamides and pyridine derivatives, which can be further utilized in different chemical applications .
Scientific Research Applications
4-methoxy-3-nitro-N-{[4-(pyridin-4-ylmethyl)phenyl]carbamothioyl}benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in drug discovery.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-methoxy-3-nitro-N-{[4-(pyridin-4-ylmethyl)phenyl]carbamothioyl}benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-N-{[4-(pyridin-4-ylmethyl)phenyl]carbamothioyl}benzamide
- 3-nitro-N-{[4-(pyridin-4-ylmethyl)phenyl]carbamothioyl}benzamide
- 4-methoxy-3-nitro-N-{[4-(pyridin-4-ylmethyl)phenyl]carbamothioyl}pyridine
Uniqueness
4-methoxy-3-nitro-N-{[4-(pyridin-4-ylmethyl)phenyl]carbamothioyl}benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methoxy, nitro, and carbamothioyl groups makes it a versatile compound for various applications .
Properties
IUPAC Name |
4-methoxy-3-nitro-N-[[4-(pyridin-4-ylmethyl)phenyl]carbamothioyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O4S/c1-29-19-7-4-16(13-18(19)25(27)28)20(26)24-21(30)23-17-5-2-14(3-6-17)12-15-8-10-22-11-9-15/h2-11,13H,12H2,1H3,(H2,23,24,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAPDHGLXGCMZLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)CC3=CC=NC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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